molecular formula C7H7ClFN B038573 4-Chloro-2-fluoro-5-methylaniline CAS No. 116759-33-2

4-Chloro-2-fluoro-5-methylaniline

Cat. No.: B038573
CAS No.: 116759-33-2
M. Wt: 159.59 g/mol
InChI Key: KENAMMSVUHVEOL-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-methylaniline can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-methylaniline with anhydrous hydrofluoric acid. The process includes the following steps:

    Salification: Mixing anhydrous hydrofluoric acid with 5-chloro-2-methylaniline in a mole ratio of (2-5):1. The 5-chloro-2-methylaniline is added dropwise into the anhydrous hydrofluoric acid and allowed to react for 1-3 hours at 5-7°C.

    Diazotization: Adding sodium nitrite to the mixture obtained from the first step. The sodium nitrite is added dropwise and allowed to react for 1-3 hours at -3°C to 0°C.

    Thermolysis: Heating the mixture obtained from the second step at 0-40°C to decompose it.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like water or alcohol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso compounds.

    Reduction Products: Reduction can yield different amine derivatives.

Scientific Research Applications

4-Chloro-2-fluoro-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds or participate in nucleophilic attacks, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-methylaniline: Similar structure with chlorine and fluorine substituents on the benzene ring.

    4-Chloro-2-fluoroaniline: Lacks the methyl group present in 4-Chloro-2-fluoro-5-methylaniline.

    2-Fluoro-4-methylaniline: Contains fluorine and methyl substituents but lacks the chlorine atom.

Uniqueness

This compound is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and scientific research .

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENAMMSVUHVEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922148
Record name 4-Chloro-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116759-33-2
Record name 4-Chloro-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-fluoro-5-nitrotoluene (30.0 g, 0.158 mole) in glacial acetic acid (150 ml) was added to a 250 ml Parr bottle which contained platinum IV oxide (0.4 g). The Parr bottle was placed on a Parr hydrogenation apparatus and charged with hydrogen. The reaction mixture was allowed to shake until hydrogen absorption ceased. The catalyst was removed by vacuum filtration. The filtrate containing 4-chloro-2-fluoro-5-methylaniline was used in the following step. This reaction was repeated several times.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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